molecular formula C20H22N4O4 B14602682 2,2'-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) CAS No. 58522-50-2

2,2'-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole)

Cat. No.: B14602682
CAS No.: 58522-50-2
M. Wt: 382.4 g/mol
InChI Key: AKWDCEXAYCJTMO-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) is a complex organic compound characterized by its unique structure, which includes two indazole rings connected by an ethane-1,2-diyl bridge and substituted with methoxy groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) typically involves the following steps:

    Formation of the Indazole Rings: The indazole rings can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Ethane-1,2-diyl Bridge: The two indazole rings are connected by an ethane-1,2-diyl bridge through a coupling reaction, often using ethylene glycol as a starting material.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cell surface receptors and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole)
  • 2,2’-(Ethylenedioxy)bis(ethyl acetate)
  • 2,2’-(Ethylenedioxy)bis(ethylamine)

Uniqueness

2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole) is unique due to its specific substitution pattern and the presence of the ethane-1,2-diyl bridge, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of 2,2’-(Ethane-1,2-diyl)bis(5,6-dimethoxy-2H-indazole), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

58522-50-2

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

2-[2-(5,6-dimethoxyindazol-2-yl)ethyl]-5,6-dimethoxyindazole

InChI

InChI=1S/C20H22N4O4/c1-25-17-7-13-11-23(21-15(13)9-19(17)27-3)5-6-24-12-14-8-18(26-2)20(28-4)10-16(14)22-24/h7-12H,5-6H2,1-4H3

InChI Key

AKWDCEXAYCJTMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN(N=C2C=C1OC)CCN3C=C4C=C(C(=CC4=N3)OC)OC

Origin of Product

United States

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